molecular formula C11H12BrNO2 B1397431 Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate CAS No. 952664-55-0

Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate

Cat. No. B1397431
CAS RN: 952664-55-0
M. Wt: 270.12 g/mol
InChI Key: NOGLRBPYROPPPP-UHFFFAOYSA-N
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Description

“Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate” is an organic compound . It is a derivative of cyclopropane, which is a type of organic compound characterized by a three-membered ring of carbon atoms . This compound has a bromophenyl group, an amino group, and a methyl ester group attached to the cyclopropane ring .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C11H12BrNO2 . It contains a cyclopropane ring, which is a three-membered ring of carbon atoms. Attached to this ring is a bromophenyl group (a phenyl ring with a bromine atom), an amino group (NH2), and a methyl ester group (COOCH3) .

Scientific Research Applications

Synthesis and Structural Analysis

  • Methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate serves as a useful intermediate in the synthesis of S1P1 receptor agonists. A scalable synthesis approach for its stereoisomers is outlined, demonstrating its role in medicinal chemistry (Wallace et al., 2009).
  • The compound is involved in the synthesis of α-aminophosphonates, which have potential applications in pharmaceutical research, including molecular docking studies with SARS-CoV-2 proteins (Alkhimova et al., 2021).

Biological Activity

  • Its derivative, methyl 4-(4′-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate, exhibits significant anticonvulsant properties. X-ray crystallography and theoretical studies have been conducted to understand its structure and activity (Edafiogho et al., 2003).
  • Methyl 4-(4′-bromophenyl)aminocyclohex-3-en-6-methyl-2-oxo-1-oate, another derivative, has shown antinociceptive activity in formalin and hot plate tests in mice, indicating its potential use in pain management research (Masocha et al., 2016).

Chemical Synthesis and Modifications

  • The Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles is a key process in the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

properties

IUPAC Name

methyl 1-(4-amino-3-bromophenyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-15-10(14)11(4-5-11)7-2-3-9(13)8(12)6-7/h2-3,6H,4-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGLRBPYROPPPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC(=C(C=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 1-(4-aminophenyl)cyclopropanecarboxylate (10.38 g, 0.05 mol) in acetonitrile (200 mL) was added NBS (9.3 g, 0.05 mol) at room temperature. The mixture was stirred overnight. Water (200 mL) was added. The organic layer was separated and the aqueous phase was extracted with EtOAc (80 mL×3). The organic layers were dried with anhydrous Na2SO4 and evaporated to give methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate (10.6 g, 78%), which was used directly in the next step. 1H NMR (400 MHz, CDCl3) δ 7.38 (d, J=2.0 Hz, 1H), 7.08 (dd, J=1.6, 8.4 Hz, 1H), 6.70 (d, J=8.4 Hz, 1H), 3.62 (s, 3H), 1.56-1.54 (m, 2H), 1.14-1.11 (m, 2H).
Quantity
10.38 g
Type
reactant
Reaction Step One
Name
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate
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Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate
Reactant of Route 3
Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate
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Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate
Reactant of Route 5
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Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate
Reactant of Route 6
Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate

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